molecular formula C3H5N3S B148843 5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 7271-44-5

5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B148843
CAS No.: 7271-44-5
M. Wt: 115.16 g/mol
InChI Key: OUZCWDMJTKYHCA-UHFFFAOYSA-N
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Description

5-Methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Mechanism of Action

Target of Action

Similar compounds like 1h-1,2,4-triazole-3-thiol have been known to interact with metal ions, forming luminescent polymers with cadmium (ii) salts .

Mode of Action

It has been found that 4-methyl-4h-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetate . This suggests that the compound may undergo reactions with electrophiles, leading to the formation of new compounds.

Biochemical Pathways

Similar compounds have been found to exhibit electrochemically anticorrosive behavior on the silver electrode . This suggests that the compound may interact with metal surfaces and influence electrochemical processes.

Pharmacokinetics

It is soluble in acetone , which may influence its absorption and distribution in biological systems.

Result of Action

Similar compounds have been found to form self-assembled monolayers on metal surfaces, exhibiting anticorrosive behavior . This suggests that the compound may have potential applications in materials science and engineering.

Action Environment

The compound’s solubility in acetone suggests that its action and stability may be influenced by the presence of organic solvents.

Preparation Methods

The synthesis of 5-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate hydrazides with carbon disulfide and potassium hydroxide, followed by cyclization. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding thiosemicarbazide, which is then cyclized to yield the triazole . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-Methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include ethyl bromoacetate for S-alkylation and metal salts for coordination chemistry. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 5-methyl-4H-1,2,4-triazole-3-thiol include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in different fields.

Properties

IUPAC Name

5-methyl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZCWDMJTKYHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223009
Record name 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7271-44-5
Record name 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Record name 7271-44-5
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Record name 7271-44-5
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Record name 5-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-methyl-4H-1,2,4-triazole-3-thiol

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